2-(4-Methoxyphenoxy)ethylamine
Description
Contextualization within the Phenoxyethylamine Compound Class
2-(4-Methoxyphenoxy)ethylamine (B1630969) belongs to the broader class of phenoxyethylamine compounds. ontosight.ai This class is characterized by a phenoxy group attached to an ethylamine (B1201723) moiety. ontosight.ai The presence of the phenoxy group, with its oxygen atom, imparts a degree of polarity and conformational flexibility to these molecules when compared to their phenyl counterparts.
The parent compound of this class is 2-phenoxyethylamine. tcichemicals.comnih.gov Variations within this class, such as the addition of a methoxy (B1213986) group in the case of this compound, influence the compound's chemical properties and potential biological interactions. For instance, the methoxy group is an electron-donating substituent that can affect the molecule's reactivity and solubility. Other related compounds in this class include 2-(2-methoxyphenoxy)ethylamine (B47019) and 2-(2,6-dimethoxyphenoxy)ethanamine. cymitquimica.comunne.edu.ar
Significance in Organic Synthesis and Medicinal Chemistry Scaffolds
The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. Its structural features, including a polar phenoxy ether group and a primary amine, make it a valuable building block for creating more complex molecules.
In medicinal chemistry, it serves as a scaffold for developing new therapeutic agents. nih.gov A notable application is in the synthesis of beta-blockers, such as carvedilol (B1668590), which are used in the management of cardiovascular conditions. Furthermore, its derivatives have been investigated for their potential as antimicrobial agents. The compound is also utilized in the synthesis of enzyme-targeting compounds and potential antitumor agents. For example, it is a key intermediate in the preparation of certain inhibitors of sphingosine (B13886) kinase 1 (SphK1), an enzyme implicated in cancer and inflammatory diseases. nih.govunne.edu.ar The synthesis of these complex molecules often involves reacting this compound with other chemical entities to build the desired final product. nih.govunne.edu.arprepchem.com
One documented synthesis of this compound involves the nucleophilic substitution of 4-methoxyphenol (B1676288) with tert-butyl(2-bromoethyl)carbamate, followed by a deprotection step. Another synthetic route is the Gabriel synthesis starting from 4-methoxyphenol. nih.govunne.edu.ar
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCDWIZAGWUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50800-92-5 | |
| Record name | 1-(2-aminoethoxy)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 4 Methoxyphenoxy Ethylamine
Established Reaction Pathways for Phenoxyethylamine Formation
The construction of the 2-(4-Methoxyphenoxy)ethylamine (B1630969) molecule involves the formation of an ether linkage and the introduction of a primary amine. The sequence and method of these two key steps define the synthetic pathway. Three principal strategies are well-documented in chemical literature: nucleophilic substitution using halogenated precursors, the Williamson ether synthesis, and amine introduction via Gabriel synthesis analogs.
Nucleophilic Substitution Reactions with Halogenated Precursors
Nucleophilic substitution is a foundational method for forming the core structure of this compound. This approach can be executed in two primary ways. The first involves the reaction of 4-methoxyphenoxide with a 2-haloethylamine, where the phenoxide acts as the nucleophile attacking the electrophilic carbon of the ethylamine (B1201723) derivative, displacing the halide.
Alternatively, the synthesis can proceed by reacting 4-methoxyphenol (B1676288) with a suitable 1,2-dihaloethane to form an intermediate like 1-halo-2-(4-methoxyphenoxy)ethane. This halogenated precursor is then subjected to amination. For instance, reacting 2-methoxyphenoxyethylbromide with liquid ammonia (B1221849) has been reported for a similar isomer, although this method can lead to the formation of di- and tri-substituted amine byproducts. google.com These substitution reactions are fundamental in creating the ether and C-N bonds necessary for the final product. mdpi.comresearchgate.net
Williamson Ether Synthesis in Aminoethoxy Systems
A more specific and widely used application of nucleophilic substitution for this purpose is the Williamson ether synthesis. wikipedia.orgbyjus.com This classic method is one of the most reliable for preparing ethers. wikipedia.org In the context of this compound synthesis, the reaction typically involves the deprotonation of 4-methoxyphenol with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the highly nucleophilic 4-methoxyphenoxide ion. gordon.eduyoutube.com
This alkoxide (or more accurately, aryloxide) then reacts with a 2-haloethylamine or its protected equivalent via an SN2 mechanism. wikipedia.orgbyjus.com The alkylating agent must be a primary halide to favor substitution over elimination, which can be a competing side reaction. byjus.com The choice of reactants is crucial; for instance, reacting the 4-methoxyphenoxide with 2-chloroethylamine (B1212225) directly yields the target molecule.
| Role | Example Reagent |
| Aryl Alcohol | 4-Methoxyphenol |
| Base | Sodium Hydroxide (NaOH) |
| Alkyl Halide | 2-Chloroethylamine |
| Solvent | Ethanol, Acetonitrile (B52724) |
Amine Generation via Gabriel Synthesis Analogs
Direct amination of halogenated precursors can lead to multiple alkylations, producing secondary and tertiary amines as impurities. coconote.app The Gabriel synthesis provides a robust method to form primary amines exclusively, thereby avoiding this issue. wikipedia.orgchemistnotes.commasterorganicchemistry.com This multi-step process is a highly effective way to introduce the amine group cleanly. ucalgary.ca
The synthesis begins by reacting a halogenated intermediate, such as 1-chloro-2-(4-methoxyphenoxy)ethane, with potassium phthalimide (B116566). google.com The phthalimide anion acts as a surrogate for ammonia and attacks the alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. wikipedia.orgchemistnotes.com This intermediate effectively "protects" the nitrogen, preventing further alkylation. masterorganicchemistry.com
The final step is the liberation of the primary amine from the phthalimide structure. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure), where the addition of hydrazine (B178648) cleaves the N-alkylphthalimide to release this compound and a phthalhydrazide (B32825) precipitate. wikipedia.org Alternatively, acidic or basic hydrolysis can be used, although conditions can be harsh. wikipedia.orgucalgary.ca A patent for a related isomer outlines a process of reacting 1-chloro-2-(2-methoxy phenoxy) ethane (B1197151) with potassium phthalimide, followed by reaction with potassium hydroxide to yield the desired amine. google.com
Optimized Synthetic Strategies and Yield Enhancement
For industrial and laboratory applications, maximizing the yield and purity of this compound is paramount. This requires careful optimization of reaction conditions and strategic control over the formation of by-products.
Control of By-product Formation in Multi-step Syntheses
A significant challenge in the synthesis of phenoxyethylamines is the formation of undesired by-products. In syntheses that involve the reaction of the final amine product with other reagents, over-reaction can occur. For example, in the synthesis of the pharmaceutical carvedilol (B1668590), the secondary amine of the product can react with another molecule of the epoxide starting material, forming a "bis" compound. epo.org
Reaction Conditions and Solvent Systems Optimization
The efficiency of the synthetic pathways described is highly dependent on the chosen reaction conditions. Key parameters for optimization include temperature, solvent, and the choice of base or catalyst.
In the Williamson ether synthesis, typical laboratory conditions involve heating the reactants at 50 to 100 °C for 1 to 8 hours. wikipedia.orgbyjus.com The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used. byjus.com For industrial applications, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase, improving efficiency. wikipedia.orgutahtech.edu
| Parameter | Condition |
| Reactants | Guaiacol (B22219), Urea, Ethanolamine, Potassium Hydroxide |
| Solvent | Mesitylene |
| Temperature | 170 °C |
| Reaction Time | ~17 hours |
| Reported Yield | 73.4% |
| Reference | CN113861047B google.com |
By systematically screening and optimizing these variables, synthetic routes can be tailored to be more efficient, cost-effective, and scalable. nih.govresearchgate.net
Precursors and Intermediate Compounds in this compound Synthesis
The construction of the this compound molecule logically begins with precursors that provide the core structural components: the 4-methoxyphenoxy group and the ethylamine moiety. The primary precursor for the aromatic portion is 4-methoxyphenol. The ethylamine side chain is typically introduced by reacting 4-methoxyphenol with a two-carbon synthon that either carries an amino group (or a precursor to it) or a functional group that can be converted into one.
Several key intermediates can be formed depending on the chosen synthetic strategy. Common pathways involve the formation of an ether linkage via Williamson ether synthesis, followed by functional group transformations to yield the final amine.
Key Precursors and Intermediates:
A prevalent synthetic approach involves the initial reaction of 4-methoxyphenol with a reagent to form a stable intermediate, which is then converted to the target ethylamine. The nature of this intermediate is a defining feature of the synthetic pathway.
Route 1: Via Halo-substituted Precursors
One of the most direct methods involves the alkylation of 4-methoxyphenol with a dihalogenated ethane, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane. This reaction typically proceeds under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide. This leads to the formation of a halo-intermediate.
Precursors: 4-Methoxyphenol and 1,2-Dichloroethane.
Intermediate: 1-Chloro-2-(4-methoxyphenoxy)ethane.
This intermediate is then converted to the amine, often through methods like the Gabriel synthesis, which involves reaction with potassium phthalimide to form an N-substituted phthalimide intermediate, followed by hydrolysis or hydrazinolysis.
Route 2: Via Acetonitrile Intermediate
An alternative strategy employs a haloacetonitrile, which introduces both the two-carbon chain and a nitrogen atom in a single step.
Precursors: 4-Methoxyphenol and a Haloacetonitrile (e.g., Chloroacetonitrile).
Intermediate: 2-(4-Methoxyphenoxy)acetonitrile.
The nitrile group of this intermediate is then reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield this compound.
Route 3: Via Acetamide Intermediate
This pathway involves the formation of an amide intermediate, which can offer advantages in terms of stability and purification.
Precursors: 4-Methoxyphenol and a Haloacetamide (e.g., 2-Chloroacetamide).
Intermediate: 2-(4-Methoxyphenoxy)acetamide.
The synthesis of related phenoxy acetamides is a documented strategy in organic synthesis. The resulting amide intermediate is subsequently reduced to the primary amine.
The following table summarizes the primary precursors and the key intermediates formed in these common synthetic routes.
| Synthetic Route | Primary Precursors | Key Intermediate Compound |
|---|---|---|
| Route 1: Halo-substituted Precursor | 4-Methoxyphenol, 1,2-Dichloroethane | 1-Chloro-2-(4-methoxyphenoxy)ethane |
| Route 2: Acetonitrile Intermediate | 4-Methoxyphenol, Chloroacetonitrile | 2-(4-Methoxyphenoxy)acetonitrile |
| Route 3: Acetamide Intermediate | 4-Methoxyphenol, 2-Chloroacetamide | 2-(4-Methoxyphenoxy)acetamide |
Reactivity Profile and Transformational Chemistry of 2 4 Methoxyphenoxy Ethylamine
Chemical Transformations of the Primary Amine Moiety
The primary amine group is a key reactive site in 2-(4-methoxyphenoxy)ethylamine (B1630969), readily participating in a variety of common amine reactions.
The primary amine of this compound can be readily acylated to form amide bonds. This reaction is fundamental in the synthesis of more complex molecules. For instance, it can be reacted with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. smolecule.com This transformation is a key step in the synthesis of various pharmaceutical intermediates. smolecule.com The reaction of guaiacol (B22219) (2-methoxyphenol) with 2-methyloxazoline at 160°C yields N-[2-(2-methoxyphenoxy)-ethyl]-acetamide, which can then be hydrolyzed to the corresponding amine. This highlights the utility of acylation and subsequent deacylation as a protective strategy for the amine group during multi-step syntheses.
A notable application of this reactivity is in the synthesis of quinazoline (B50416) derivatives. The final step in the synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves coupling a quinazoline derivative with 2-(2-methoxyphenoxy)ethylamine (B47019) to form the final product. smolecule.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetic Anhydride | N-[2-(4-Methoxyphenoxy)ethyl]acetamide | Acylation |
| 2-(2-Methoxyphenoxy)ethylamine | Quinazoline derivative | N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | Amide Bond Formation |
| Guaiacol | 2-Methyloxazoline | N-[2-(2-Methoxyphenoxy)ethyl]-acetamide | Acylation |
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. rasayanjournal.co.inpramanaresearch.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. rasayanjournal.co.in The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a cornerstone of imine chemistry. organic-chemistry.org
The reactivity of aldehydes is generally higher than that of ketones in Schiff base formation due to less steric hindrance and greater electrophilicity of the carbonyl carbon. rasayanjournal.co.in These reactions can be influenced by various factors, including the pH of the reaction medium. rasayanjournal.co.innih.gov While specific examples of Schiff base formation directly with this compound are not extensively detailed in the provided results, the general principles of imine chemistry are well-established and applicable to this compound. rasayanjournal.co.inorganic-chemistry.org The resulting imines can serve as intermediates for the synthesis of other functional groups or as ligands in coordination chemistry. rasayanjournal.co.in
The primary amine of this compound can be a key participant in cyclization reactions to form various heterocyclic ring systems. These reactions are crucial in the synthesis of many biologically active compounds. iupac.orgsioc-journal.cn For example, the amine can act as a nucleophile in intramolecular reactions to form rings.
One general strategy involves the reaction of a precursor containing both the amine and a suitable electrophilic center. While direct examples with this compound are not explicitly detailed, analogous reactions are common. For instance, the synthesis of quinazoline cores can be achieved through cyclization reactions involving anthranilic acid derivatives and formamide. smolecule.com The amine of this compound could similarly be incorporated into a molecule designed to undergo cyclization to form nitrogen-containing heterocycles. iupac.org Transition metal-catalyzed cyclizations are also a powerful tool for constructing complex heterocyclic frameworks. sioc-journal.cnbeilstein-journals.org
Reactions Involving the Phenoxy Ether Linkage and Aromatic Ring
The phenoxy ether linkage and the methoxy-substituted aromatic ring also offer sites for chemical modification.
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, which influences the position of incoming electrophiles. This allows for the introduction of various functional groups, such as halogens or alkyl groups, onto the aromatic ring. For example, halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst. This functionalization is a key strategy for modifying the electronic and steric properties of the molecule, which can be important for its application in areas like medicinal chemistry and agrochemical research.
Scaffold Utilization in Novel Molecular Architectures
This compound serves as a versatile building block, or scaffold, for the synthesis of more complex and novel molecular architectures. Its bifunctional nature, with both a reactive amine and a modifiable aromatic ring, allows for its incorporation into a wide variety of larger structures.
This compound is a known intermediate in the synthesis of pharmaceuticals, including the beta-blocker carvedilol (B1668590). smolecule.com The synthesis of carvedilol involves the reaction of 2-(2-methoxyphenoxy)ethanamine hydrochloride with 4-(2,3-epoxypropoxy)carbazole. smolecule.com This demonstrates how the ethylamine (B1201723) side chain can be elaborated to create complex and biologically active molecules. Furthermore, derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents. The ability to modify both the amine and the aromatic ring allows for the creation of a diverse library of compounds for screening and development.
Structure Activity Relationship Sar Investigations of 2 4 Methoxyphenoxy Ethylamine Derivatives
Elucidation of Molecular Interactions (In Vitro Studies)
In vitro studies are essential for directly assessing the molecular interactions between a compound and its biological target, such as receptors and enzymes, without the complexities of a whole-organism system.
Receptor Binding Affinities of Derivatives
The affinity of a ligand for a receptor is a primary determinant of its biological activity. For derivatives of 2-(4-methoxyphenoxy)ethylamine (B1630969), research has focused on their binding to various G-protein coupled receptors (GPCRs), particularly serotoninergic, dopaminergic, and adrenergic receptors.
Studies on N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives have shown that substitutions on the phenoxy ring significantly influence binding affinity. For instance, a derivative with a 2-methoxy group on the phenoxy ring (an isomer of the core compound) demonstrated a multitarget profile with high affinity for 5-HT1A and D4 receptors. nih.govresearchgate.net Conversely, placing the methoxy (B1213986) group at the 4-position, as in the parent compound, was found to be detrimental to the affinity for D2, D3, D4, and 5-HT1A receptors. nih.gov A second methoxy group added to the 2-methoxy derivative resulted in reduced affinity for D2-like receptors but high selectivity for the 5-HT1A receptor. nih.gov
Similarly, in another series of compounds, replacing a piperazine (B1678402) moiety with a more flexible phenoxyethylamine chain led to significant changes in binding affinity at 5-HT1A and α1-adrenoceptors. unict.it The 2-methoxyphenoxy analogue in this series showed a tenfold increase in affinity for the 5-HT1A receptor compared to the unsubstituted phenoxy derivative. unict.it Derivatives of 2-(2-methoxyphenoxy)ethylamine (B47019) have also been investigated for their binding to α1-, α2-, and β1-adrenoceptors. mdpi.com
Compounds related to this structure are also explored for their potential to treat disorders sensitive to serotoninergic regulation, highlighting their affinity for 5-HT1A receptors. google.com The phenoxyethylamine fragment is a common feature in ligands designed for dopamine (B1211576) receptor affinity. nih.gov
| Compound/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Key Finding |
|---|---|---|---|
| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(4-methoxyphenoxy)ethan-1-amine | D2, D3, D4, 5-HT1A | Decreased affinity | The 4-methoxy substitution is detrimental for affinity to these receptors. nih.gov |
| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine | 5-HT1A/D4 | High affinity | Shows a multitarget profile of 5-HT1A/D4 agonism and D2/D3 antagonism. nih.govresearchgate.net |
| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine | D2, D3, D4 | Reduced affinity | Highly selective for the 5-HT1A receptor over D2-like subtypes. nih.gov |
| Indole derivative with 2-(2-methoxyphenoxy)ethylamine side chain (Compound 10) | α1-adrenoceptor | 5.9 | High affinity and 52-fold more selective for α1 over α2 receptors compared to its analogue. mdpi.com |
| Indole derivative with 2-(2-methoxyphenoxy)ethylamine side chain (Compound 10) | α2-adrenoceptor | 306.7 | Lower affinity compared to α1. mdpi.com |
Enzyme Interaction Studies with Analogs
The structural motif of this compound serves as a building block for molecules designed to interact with various enzymes. The methoxy group and ethylamine (B1201723) chain are crucial for binding affinity and activity.
Hydrazone derivatives incorporating a 4-methoxyphenoxy group have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes. researchgate.netmdpi.com Specifically, certain derivatives were found to be potent and selective inhibitors of human MAO-A. researchgate.netmdpi.com Kinetic studies revealed that the most active compounds act as competitive and irreversible inhibitors of MAO-A. mdpi.com For example, compound 2b in one study, a hydrazone with a 4-(4-methoxyphenoxy)benzylidene structure, was the most active against the hMAO-A enzyme with an IC50 value of 0.028 µM. researchgate.netmdpi.com
Furthermore, the core structure is relevant in the development of inhibitors for other enzymes. For example, 2-(4-methoxyphenoxy)ethanamine is used as an intermediate in the synthesis of inhibitors for sphingosine (B13886) kinase 1 (SphK1), a recognized target in cancer and inflammatory diseases. nih.gov Schiff base derivatives synthesized from 2-(2-methoxyphenoxy)ethanamine have also been studied for their inhibitory potential against enzymes like α-amylase. researchgate.net
| Analog/Derivative Type | Target Enzyme | Activity | Key Finding |
|---|---|---|---|
| 1-(4-(4-Methoxyphenoxy)benzylidene)-2-phenylhydrazine (Compound 2b) | MAO-A | IC50 = 0.028 µM | Identified as a potent, selective, competitive, and irreversible inhibitor. researchgate.netmdpi.com |
| 1-(4-(3-Methoxyphenoxy)benzylidene)-2-phenylhydrazine (Compound 2a) | MAO-A | IC50 = 0.342 µM | Demonstrates potent inhibitory activity. researchgate.netmdpi.com |
| SphK1 Inhibitor (Compound 13) | Sphingosine Kinase 1 (SphK1) | Inhibitor | Synthesized using a 2-(4-methoxyphenoxy)ethanamine intermediate. nih.gov |
| Schiff base from 2-(2-methoxyphenoxy)ethanamine | α-amylase | Inhibitor | Molecular docking studies confirmed inhibitory interactions. researchgate.net |
Influence of Substituent Effects on Biological Activity
The nature and position of substituents on the aromatic ring of phenoxyethylamine derivatives are pivotal in modulating their biological activity.
Impact of Aromatic Substitutions (e.g., methoxy group position)
The position of the methoxy group—ortho (2-), meta (3-), or para (4-)—on the phenoxy ring profoundly affects the molecule's properties and receptor interactions. nih.gov
In the context of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives, moving the methoxy group from the 2-position to the 3-position caused a significant decrease in affinity for D2-like and 5-HT1A receptors. nih.gov The 4-methoxy derivative also showed poor affinity. nih.gov In contrast, for a different series of compounds, the 2-methoxy-phenoxy analogue restored high affinity for the 5-HT1A receptor, which was lost when the piperazine ring of a lead compound was replaced with an unsubstituted phenoxyethylamine chain. unict.it These results underscore the critical role of the 2-methoxy group in stabilizing the binding process for certain receptor systems. unict.it
The position of the methoxy group also influences physicochemical properties. The para-methoxy isomer, this compound, is suggested to have enhanced solubility and biological activity compared to unsubstituted phenoxyethylamines. However, the ortho-methoxy isomer, 2-(2-methoxyphenoxy)ethylamine, may have reduced solubility in polar solvents compared to its para-isomer due to steric hindrance. In other molecular frameworks, such as resveratrol, the position of methoxy groups also dictates biological effects like anti-platelet activity. mdpi.com
Conformational Analysis in the Context of Bioactivity
The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. The phenoxyethylamine scaffold possesses inherent conformational flexibility due to the oxygen atom in the ether linkage, which distinguishes it from more rigid phenyl analogs. This flexibility allows the molecule to adopt various spatial arrangements, one of which may be the optimal "bioactive conformation" for interacting with a specific receptor or enzyme active site.
Advanced Analytical and Spectroscopic Characterization of 2 4 Methoxyphenoxy Ethylamine and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopy is fundamental to confirming the molecular structure of 2-(4-Methoxyphenoxy)ethylamine (B1630969). A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed to ensure a comprehensive characterization.
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom in the structure of this compound.
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. The para-substitution on the aromatic ring creates a characteristic symmetric splitting pattern, often an AA'BB' system, which simplifies analysis compared to ortho or meta isomers. The ethylamine (B1201723) side chain typically presents as two distinct triplets due to the coupling between adjacent methylene (B1212753) (-CH₂-) groups.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The symmetry of the para-substituted ring reduces the number of aromatic signals compared to other isomers.
Predicted NMR data, based on computational models, serves as a valuable reference for experimental analysis. The following table outlines the expected chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description of Signal |
| Methoxy (B1213986) | ¹H | ~3.77 | Singlet, 3H |
| Aromatic | ¹H | ~6.85 | AA'BB' system (doublet), 4H |
| O-CH₂ | ¹H | ~4.00 | Triplet, 2H |
| N-CH₂ | ¹H | ~3.05 | Triplet, 2H |
| Amine | ¹H | Variable | Broad singlet, 2H |
| Methoxy | ¹³C | ~55.6 | |
| Aromatic (C-O) | ¹³C | ~153.9 | |
| Aromatic (C-OMe) | ¹³C | ~152.2 | |
| Aromatic (CH) | ¹³C | ~115.5 | |
| Aromatic (CH) | ¹³C | ~114.7 | |
| O-CH₂ | ¹³C | ~68.0 | |
| N-CH₂ | ¹³C | ~41.5 |
Note: Predicted values are generated from computational algorithms and may vary slightly from experimental results. The amine proton signal's position and appearance can vary significantly based on solvent, concentration, and temperature.
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For a molecule like this compound, electrospray ionization (ESI) is a common technique, which typically protonates the basic amine group to generate a pseudomolecular ion [M+H]⁺.
The exact mass of the molecule is a critical piece of data for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can measure this value with high precision.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₉H₁₃NO₂ | - |
| Molecular Weight | 167.20 g/mol | - |
| Monoisotopic Mass | 167.09463 Da | - |
| [M+H]⁺ Ion (m/z) | 168.1019 | ESI-MS |
| Common Fragments | m/z 124, m/z 109 | ESI-MS/MS |
Note: Fragmentation can occur via cleavage of the ether bond or the ethylamine side chain, leading to characteristic daughter ions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." Key absorptions for this compound include stretches associated with the amine, ether, and aromatic functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (typically two bands) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Alkyl Chain | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1500 - 1600 |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |
| Aromatic Ether | C-O-C Asymmetric Stretch | 1230 - 1270 |
| Aromatic Ether | C-O-C Symmetric Stretch | 1020 - 1075 |
| Aromatic Ring | C-H Out-of-Plane Bend | ~830 (indicative of para-substitution) |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of chemical compounds and profiling any impurities. A reverse-phase HPLC (RP-HPLC) method is typically developed for a moderately polar compound such as this compound. The method's ability to separate the target compound from closely related structural isomers, such as the ortho- and meta-isomers, is a critical measure of its specificity.
Table 4: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV at ~225 nm and ~275 nm |
| Injection Volume | 5 - 10 µL |
Note: The use of a buffer or acid modifier in the mobile phase ensures good peak shape for the basic amine. Formic acid is preferred for methods coupled with mass spectrometry (LC-MS).
When high purity is required, standard workup procedures are followed by more advanced purification techniques.
Column Chromatography: For laboratory-scale purification, flash column chromatography using silica (B1680970) gel is a common practice. Given the basic nature of the amine, the silica gel may be deactivated with a small percentage of triethylamine (B128534) or ammonia (B1221849) in the eluent system to prevent peak tailing and irreversible adsorption. A gradient elution, for instance, from hexane (B92381) to ethyl acetate, can effectively separate non-polar impurities from the more polar product.
Recrystallization: As this compound is a solid at room temperature, recrystallization is a viable and effective method for achieving high purity. The selection of an appropriate solvent system, in which the compound is soluble at high temperatures but poorly soluble at low temperatures, is crucial. Solvent pairs such as ethanol/water or isopropanol/hexane are often suitable for this class of compounds.
Theoretical and Computational Chemical Analyses of 2 4 Methoxyphenoxy Ethylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and reactivity indices with high accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. It is particularly effective for molecules of pharmaceutical interest. For analyzing 2-(4-Methoxyphenoxy)ethylamine (B1630969), a common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net
Such calculations begin with geometry optimization to find the most stable, low-energy conformation of the molecule. epstem.net From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated. The MEP visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms and the amine group, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the amine hydrogens.
Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative)
| Parameter | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.2 eV | Reflects the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | ||
| O (ether) | -0.55 e | Highlights the electron-rich nature of the ether oxygen. |
| N (amine) | -0.85 e | Indicates a strong nucleophilic character of the primary amine. |
Note: These values are illustrative and would be formally determined through specific DFT calculations.
Molecular Modeling and Simulation Approaches
While quantum chemistry provides a static picture of a molecule's electronic properties, molecular modeling and simulation techniques explore its dynamic behavior and interactions with other molecules, particularly biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Given that this compound is a structural component of the beta-blocker carvedilol (B1668590), docking studies could explore its interaction with adrenergic receptors. researchgate.net Additionally, derivatives have been investigated for their effects on monoamine oxidases (MAOs), making these enzymes another plausible target.
A typical docking study would involve preparing the 3D structure of this compound and the target protein (e.g., from the Protein Data Bank). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The results can reveal the most likely binding pose, the binding affinity (often expressed as a binding energy in kcal/mol), and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein (e.g., Monoamine Oxidase B)
| Parameter | Finding | Implication |
| Binding Energy | -7.5 kcal/mol | Suggests a stable binding interaction between the ligand and the target protein. |
| Key Interactions | ||
| Hydrogen Bond | The primary amine group forms a hydrogen bond with the backbone carbonyl of a key residue in the active site. | This is a strong, directional interaction that anchors the ligand in the binding pocket. |
| Hydrophobic Interaction | The methoxy-substituted phenyl ring engages in hydrophobic interactions with nonpolar residues. | These interactions contribute significantly to the overall binding affinity and specificity. |
| Pi-Cation Interaction | The protonated amine could interact with an aromatic residue in the binding site. | This type of interaction can further stabilize the ligand-protein complex. |
Note: These findings are hypothetical and serve to illustrate the type of information obtained from a molecular docking study.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms in the system. For this compound, MD simulations can be used to study its conformational flexibility, which is crucial for its ability to adopt the correct orientation to bind to a receptor. mdpi.com
The molecule possesses several rotatable bonds, particularly in the ethylamine (B1201723) linker, allowing for a range of conformations. nih.gov A conformational analysis using MD simulations, often performed in a simulated aqueous environment to mimic physiological conditions, can map the potential energy surface of the molecule. researchgate.netacs.org This analysis can identify the most stable (lowest energy) conformers and the energy barriers between them. Understanding the conformational landscape is vital, as the biologically active conformation is not always the lowest energy state in isolation.
Studies on the larger carvedilol molecule, which contains the this compound moiety, have shown that intramolecular hydrogen bonding and solvent effects play a significant role in determining conformer stability. researchgate.net Similar effects would be expected to govern the conformational preferences of this compound itself.
Table 3: Illustrative Conformational Analysis of the Ethylamine Linker in this compound
| Torsional Angle (O-C-C-N) | Conformation | Relative Energy (kcal/mol) | Population (%) |
| ~180° | Anti (extended) | 0.0 | 65 |
| ~+60° | Gauche (+) | 1.2 | 17.5 |
| ~-60° | Gauche (-) | 1.2 | 17.5 |
Note: This table presents a simplified, illustrative analysis of the primary torsional freedom. A full MD simulation would explore the entire conformational space.
Research Applications and Emerging Potentials of 2 4 Methoxyphenoxy Ethylamine
Utility as a Pharmaceutical Intermediate
2-(4-Methoxyphenoxy)ethylamine (B1630969) serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural counterpart, 2-(2-methoxyphenoxy)ethylamine (B47019), is well-documented as a key building block for carvedilol (B1668590), a non-selective beta-blocker with alpha-1 blocking activity, and tamsulosin, used to treat benign prostatic hyperplasia. google.comgoogle.comgoogle.com While the applications of the 2-methoxy isomer are extensively reported, the 4-methoxy isomer also plays a significant role in the development of targeted therapeutics.
One of the primary applications of this compound is in the synthesis of alpha-1 adrenoceptor antagonists. patsnap.com These agents are clinically important for managing conditions such as hypertension. patsnap.com An example of a drug synthesized using a related precursor is Moxisylyte (also known as Thymoxamine), a potent vasodilator used for peripheral vascular disorders. patsnap.comdrugbank.comnih.gov Moxisylyte functions by blocking alpha-1 adrenergic receptors on the smooth muscle cells of blood vessels, leading to vasodilation and increased blood flow. patsnap.comnih.gov
The synthesis of beta-blockers, a class of drugs pivotal in managing cardiovascular diseases, often involves intermediates like phenoxy ethylamines. cvpharmacology.comkup.at These drugs antagonize beta-adrenergic receptors, modulating the body's response to catecholamines like epinephrine. cvpharmacology.comkup.at The phenoxypropanolamine structure is a common feature of many beta-blockers, and this compound provides a foundational scaffold that can be chemically modified to produce a diverse range of these therapeutic agents.
Contribution to Drug Discovery Scaffolds
The phenethylamine (B48288) framework, of which this compound is a derivative, is a privileged scaffold in medicinal chemistry. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse biological activities. The process of "scaffold hopping" involves modifying a core structure to discover new chemotypes with improved properties. nih.gov
The 2-phenethylamine moiety is present in a wide array of neurologically active drugs, including agonists for serotonin (B10506) 5-HT2 receptors. nih.gov Structure-activity relationship (SAR) studies on substituted phenethylamines have led to the discovery of potent and long-acting therapeutic candidates. nih.gov The methoxy (B1213986) group on the phenoxy ring of this compound can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its bioavailability and receptor binding affinity. This makes it a valuable starting point for developing new chemical entities targeting a range of G-protein coupled receptors.
Material Science and Polymer Chemistry Applications
In the realm of material science, this compound has shown potential for use as an electrolyte in batteries. chemicalbook.com Electrolytes are critical components of electrochemical cells, facilitating the movement of ions between the anode and cathode. The amine and ether functionalities in the molecule could contribute to its ability to solvate ions and support charge transport.
Furthermore, a related compound, 4-Methoxyphenethylamine, is utilized in the synthesis of specialized polymers. sigmaaldrich.com It serves as a precursor for creating poly(4-methoxyphenethylamine), a polymer used for the immobilization of nitrogenated bases and oligonucleotides. sigmaaldrich.com This application is significant in the field of biotechnology and diagnostics, where stable immobilization of biomolecules is essential. It is also used in the synthesis of organopolyphosphazenes, a class of hybrid inorganic-organic polymers with a wide range of properties and applications. sigmaaldrich.com
Agrochemical Research and Development
Derivatives of phenoxy ethylamine (B1201723) are explored in agrochemical research for the development of new herbicides. For instance, compounds structurally related to this compound are used to synthesize 2-(4-aryloxyphenoxy)propionamide derivatives. These compounds have demonstrated herbicidal activities, functioning as aryloxy phenoxy propionic amide (APP-A) herbicides. They are often developed to combat monocotyledonous weeds that have developed resistance to existing herbicides.
Environmental Science Applications (for related compounds)
While direct applications of this compound in environmental science are not extensively documented, structurally related phenoxy compounds are relevant in the context of bioremediation.
Bioremediation Potential
Bioremediation is an environmental technology that uses microorganisms to break down pollutants into less toxic substances. nih.gov Phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are widespread environmental contaminants. researchgate.netnih.gov Research has shown that mixed bacterial cultures isolated from contaminated soil can utilize these phenoxy compounds as a sole source of carbon and energy, effectively degrading them. nih.gov
Furthermore, the biodegradation of pyrethroid pesticides like cypermethrin (B145020) results in metabolites such as 3-phenoxybenzaldehyde (B142659) (3-PBA). researchgate.net Certain bacterial strains, like Streptomyces aureus, have been shown to be effective in the bioremediation of soils contaminated with these compounds. researchgate.net The ability of microorganisms to degrade the phenoxy moiety is crucial for the environmental cleanup of various aromatic pollutants, including phenols and polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govnih.gov This suggests a potential, though currently unexplored, role for microorganisms in the degradation of phenoxyethylamine compounds should they be identified as environmental contaminants.
Corrosion Inhibition Studies (for related compounds)
The use of amine derivatives as corrosion inhibitors for metals, particularly steel, in various corrosive environments is a well-established field of study. researchgate.netnih.gov These organic compounds function by adsorbing onto the metal surface, forming a protective film that prevents contact with the corrosive medium. nih.gov
The effectiveness of amine-based inhibitors is often attributed to the presence of the nitrogen atom, which can act as a site for interaction with the metal surface. researchgate.net The structure of the amine, including the presence of aromatic rings and other functional groups, influences its adsorption characteristics and inhibition efficiency. Studies on various amine derivatives have shown that they can significantly reduce the corrosion rate of mild steel in acidic and chloride-containing media. rsc.org For example, research on alkyl amines and alkyl pyridine (B92270) benzyl (B1604629) chloride quaternary amines has demonstrated their efficacy in protecting carbon steel in seawater. researchgate.net The general mechanism involves the formation of a barrier that inhibits both anodic and cathodic corrosion reactions. nih.gov While specific studies on this compound as a corrosion inhibitor are not prominent, its structural features as an amine derivative suggest it could possess similar protective properties.
Development of Chemical Probes for Biological Research
Extensive research into the scientific literature and chemical databases reveals that this compound is not documented as a compound utilized in the development of chemical probes for biological research. While the broader class of phenethylamines has been explored for various biological activities and as scaffolds in medicinal chemistry, the specific application of this compound in the design and synthesis of chemical probes—such as fluorescent labels, affinity probes, or imaging agents—is not reported.
Chemical probes are essential tools in chemical biology for understanding the functions of biomolecules in their native environments. The development of such probes typically involves the strategic incorporation of reporter groups (e.g., fluorophores, biotin) or reactive moieties onto a scaffold that selectively interacts with a biological target. Despite the presence of a reactive primary amine and a methoxyphenyl group, which could theoretically be functionalized, there is no available evidence to suggest that this compound has been employed for these purposes.
Therefore, this section cannot provide detailed research findings, data tables, or specific examples related to the use of this compound in the development of chemical probes, as no such applications have been described in the accessible scientific literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
